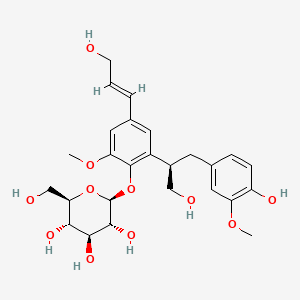

Icariside E5

Description

This compound is a natural product found in Brainea insignis and Capsicum annuum with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O11/c1-34-19-10-15(5-6-18(19)30)8-16(12-28)17-9-14(4-3-7-27)11-20(35-2)25(17)37-26-24(33)23(32)22(31)21(13-29)36-26/h3-6,9-11,16,21-24,26-33H,7-8,12-13H2,1-2H3/b4-3+/t16-,21+,22+,23-,24+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFRBCKYXMEITK-RUBGFCLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)CO)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901102711 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126176-79-2 | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126176-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1R)-2-Hydroxy-1-[(4-hydroxy-3-methoxyphenyl)methyl]ethyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901102711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icariside E5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Icariside E5: A Technical Guide to its Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E5 is a lignan glycoside that has been isolated from various plant sources, including Capsicum annuum (bell pepper) and Epimedium brevicornu.[1][2] This document provides a comprehensive overview of the chemical structure of this compound, its known biological activities, and detailed experimental protocols for its study. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex natural product with the IUPAC name (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[3] Its structure consists of a central lignan core glycosidically linked to a glucose molecule. The stereochemistry of the molecule has been defined through spectroscopic analysis.

Quantitative Data

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem CID: 91884923[3] |

| Molecular Formula | C26H34O11 | PubChem CID: 91884923[3] |

| Molecular Weight | 522.5 g/mol | PubChem CID: 91884923[3] |

| CAS Number | 126176-79-2 | PubChem CID: 91884923[3] |

| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)--INVALID-LINK--CO)/C=C/CO | PubChem CID: 91884923[3] |

| InChIKey | UFFRBCKYXMEITK-RUBGFCLFSA-N | PubChem CID: 91884923[3] |

Chemical Structure Diagram

The 2D chemical structure of this compound is depicted below.

Experimental Protocols

Isolation and Structure Elucidation

The isolation of this compound from its natural sources, such as the ripe fruits of Capsicum annuum, typically involves the following workflow. The structure is then elucidated using a combination of spectroscopic techniques.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the components.

-

Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined by analyzing its spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Biological Activity Assays

This compound has been reported to possess antioxidant properties and the ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Detailed protocols for assessing these activities are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol or ethanol (as a blank)

-

-

Procedure:

-

Prepare serial dilutions of the this compound stock solution to various concentrations.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

This compound stock solution

-

Trolox (as a positive control)

-

Phosphate-buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the this compound stock solution.

-

Add a small volume of each this compound dilution to a larger volume of the diluted ABTS•+ solution and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using a similar formula to the DPPH assay.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay on HUVECs

This colorimetric assay measures cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., M199 or EGM-2) supplemented with fetal bovine serum (FBS) and growth factors

-

This compound stock solution (sterile-filtered)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

-

Procedure:

-

Seed HUVECs in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.

-

Cell proliferation is expressed as a percentage relative to the vehicle control.

-

Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific signaling pathways modulated by this compound. However, extensive research has been conducted on the closely related and structurally similar flavonoid, Icariside II . The findings for Icariside II may provide insights into the potential mechanisms of action for this compound. Icariside II has been shown to influence several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and apoptosis.

The diagram below illustrates a representative signaling pathway influenced by Icariside II, which may be analogous for this compound pending further research.

Disclaimer: The signaling pathway depicted above is based on published research for Icariside II. Direct evidence for this compound's involvement in these specific pathways is currently limited. This diagram is provided for illustrative purposes to suggest potential mechanisms that warrant further investigation for this compound.

Conclusion

This compound is a lignan glycoside with a well-defined chemical structure and demonstrated antioxidant and pro-proliferative activities on endothelial cells. This technical guide provides a foundational understanding of its chemical properties and standardized protocols for its biological evaluation. While the precise molecular mechanisms and signaling pathways of this compound are yet to be fully elucidated, the information available for structurally related compounds suggests promising avenues for future research. Further investigation is required to fully understand its therapeutic potential and to establish its specific molecular targets.

References

Icariside E5 (CAS: 126176-79-2): A Technical Guide on its Bioactivity and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5, a lignan glycoside with the CAS number 126176-79-2, is a natural product isolated from plants such as Capsicum annuum (red pepper) and Epimedium brevicornu. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-apoptotic effects. The information presented herein is based on available scientific literature and is intended to support further research and development efforts. While this compound is also reported to possess antioxidant properties and the ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), detailed peer-reviewed experimental data for these activities are not extensively available. This guide will focus on the well-documented anti-apoptotic effects and provide representative protocols for assessing its other reported bioactivities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 126176-79-2 | [1][2] |

| Molecular Formula | C26H34O11 | [1] |

| Molecular Weight | 522.54 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Class | Lignan Glycoside | [3][4] |

| Natural Sources | Capsicum annuum L. var. acuminatum, Epimedium brevicornu | [3][4] |

Biological Activities and Experimental Data

The primary experimentally validated biological activity of this compound is its ability to protect cells from apoptosis induced by oxidative stress.

Anti-Apoptotic Activity in Jurkat Cells

This compound has been shown to protect Jurkat cells, a human T-lymphocyte cell line, from apoptosis induced by serum withdrawal, which is a model of oxidative stress.[3][4]

The protective effect of this compound against apoptosis in Jurkat cells is summarized in Table 2.

| Cell Line | Treatment | Concentration of this compound | Incubation Time | Result | Source |

| Jurkat | Serum Withdrawal (from 10% to 0.1% FCS) | 50 µM | 24 hours | Significantly prevents apoptosis | [3][4] |

FCS: Fetal Calf Serum

The following protocol is based on the methodology described in the primary literature for assessing the anti-apoptotic effects of this compound.[3][4]

1. Cell Culture and Treatment:

-

Exponentially growing Jurkat cells are maintained in a suitable culture medium supplemented with 10% Fetal Calf Serum (FCS).

-

To induce apoptosis, the cells are shifted to a low-serum medium containing 0.1% FCS.

-

For the experimental group, this compound is added to the low-serum medium at a final concentration of 50 µM. A control group with low-serum medium and no this compound is also prepared.

-

The cells are incubated for 24 hours.

2. Harvesting and Staining:

-

After incubation, the cells are harvested.

-

Apoptosis is measured by analyzing the cell cycle using propidium iodide (PI) staining. This method identifies apoptotic cells as a subdiploid population.

-

The percentage of dead cells can also be determined by PI staining.

3. Flow Cytometry Analysis:

-

The stained cells are subjected to flow cytometry analysis to quantify the percentage of subdiploid (apoptotic) cells.

Reported Proliferative and Antioxidant Activities (Further Verification Required)

1. Cell Seeding:

-

Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well.

2. Cell Treatment:

-

After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM) and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 hours).

3. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

1. Preparation of Solutions:

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

2. Reaction and Measurement:

-

Add the this compound solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

A standard antioxidant, such as ascorbic acid, should be used as a positive control.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, some key negative findings have been established.

Confirmed Negative Findings:

-

This compound does not induce an increase in intracellular levels of reactive oxygen species (ROS).[3]

-

It does not affect the mitochondrial permeability transition.[3]

-

It does not signal through the vanilloid receptor type 1 (VR1).[3]

The following diagram illustrates the current understanding of the molecular interactions of this compound in the context of its anti-apoptotic effect.

Caption: Known molecular interactions of this compound.

Experimental Workflow for Evaluating Anti-Apoptotic Activity

The following diagram outlines the experimental workflow for assessing the anti-apoptotic properties of this compound.

References

Unveiling the Natural Reserves of Icariside E5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Icariside E5, a lignan glycoside with demonstrated biological activities. The content herein is curated for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's origins, quantification, and extraction methodologies. Furthermore, this document elucidates the potential signaling pathways influenced by this compound, providing a foundation for future pharmacological investigations.

Principal Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species. The primary sources documented in scientific literature are:

-

Capsicum annuum L. : Commonly known as chili pepper, the ripe fruits and particularly the seeds of this plant are a significant source of this compound.[1][2]

-

Brainea insignis : This fern species is another confirmed natural reservoir of this compound.

-

Epimedium diphyllum : A member of the Berberidaceae family, this plant has also been reported to contain this compound.[3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant source, the specific part of the plant analyzed, and the extraction method employed. To date, quantitative data is most readily available for Capsicum annuum.

| Plant Source | Plant Part | Extraction Method | This compound Concentration (% of Extract) | Reference |

| Capsicum annuum L. | Seed | Not specified in detail, involves concentration by vacuum evaporator and spray-drying. | 0.28% | [1] |

| Brainea insignis | Not specified | Not available | Not available | |

| Epimedium diphyllum | Not specified | Not available | Not available | [3] |

Note: The lack of quantitative data for Brainea insignis and Epimedium diphyllum highlights an area for future research and discovery.

Experimental Protocols: From Extraction to Quantification

The successful isolation and analysis of this compound necessitates a multi-step experimental workflow. The following protocols are synthesized from available literature and best practices for natural product chemistry.

Extraction of this compound from Capsicum annuum Seeds

This protocol provides a general framework for the extraction of this compound.

-

Sample Preparation : Dried seeds of Capsicum annuum are finely ground to increase the surface area for solvent penetration.

-

Solvent Extraction : The powdered seeds are subjected to extraction with a suitable organic solvent. While the specific solvent system for optimal this compound extraction is not explicitly detailed in the available literature, polar solvents such as methanol or ethanol are commonly used for extracting glycosides. Maceration or Soxhlet extraction are potential techniques.

-

Concentration : The resulting crude extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature between 40-50°C to yield a viscous extract.[1]

-

Drying : The concentrated extract can be further dried using methods such as spray-drying or freeze-drying to obtain a stable powder.[1]

Purification of this compound

Following initial extraction, the crude extract requires further purification to isolate this compound. This typically involves chromatographic techniques.

-

Column Chromatography : The crude extract is subjected to column chromatography over a stationary phase like silica gel or a reversed-phase material (e.g., C18). A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or water-methanol) is employed to separate fractions based on polarity.

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC : Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound. While a specific, validated method for this compound is not detailed in the reviewed literature, a general approach based on methods for similar compounds is proposed below.

-

Chromatographic System : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase : A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both likely containing a small percentage of an acidifier like formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate : A typical flow rate would be in the range of 0.8-1.2 mL/min.

-

Detection : UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Quantification : Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a certified reference standard of this compound.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To aid in the conceptualization of this compound's biological context and the processes for its study, the following diagrams have been generated using the DOT language.

Figure 1: A generalized workflow for the extraction, purification, and analysis of this compound.

Postulated Signaling Pathway for HUVEC Proliferation

This compound has been shown to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). While the specific signaling cascade for this compound is not fully elucidated, the pathways activated by the structurally related compound, Icariside II, in endothelial cells provide a plausible model. Icariside II activates multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).

References

Isolating Icariside E5 from Capsicum annuum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Icariside E5, a lignan glycoside, from Capsicum annuum. This compound has garnered interest for its potential antioxidant and cytoprotective properties. This document outlines the quantitative data available in the literature, detailed experimental protocols for its isolation, and a summary of its known biological activities.

Quantitative Data

The concentration of this compound can vary depending on the specific variety of Capsicum annuum and the part of the plant analyzed. A key study has quantified this compound in the seeds of Capsicum annuum L.

| Plant Material | Compound | Concentration (% of extract) | Reference |

| Seeds of Capsicum annuum L. | This compound | 0.28% | [1] |

| Seeds of Capsicum annuum L. | Vanilloyl this compound | 0.085% | [1] |

Experimental Protocols

The following methodologies are based on the successful isolation of this compound from the ripe fruits of Capsicum annuum L. var. acuminatum as described by Iorizzi et al. (2001).[2][3] This protocol serves as a foundational methodology that can be adapted and optimized for different cultivars or larger-scale extractions.

Plant Material and Extraction

-

Plant Material: Ripe fruits of Capsicum annuum L. var. acuminatum.

-

Initial Processing: The fresh fruits are minced and then extracted with methanol (MeOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH). This step separates compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar n-butanol fraction.

Chromatographic Purification

The n-butanol soluble fraction, which contains a mixture of glycosides and other polar compounds, is subjected to a series of chromatographic steps to isolate this compound.

-

Column Chromatography (CC) over Sephadex LH-20:

-

The n-butanol extract is applied to a Sephadex LH-20 column.

-

Elution is performed with methanol (MeOH).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Droplet Counter-Current Chromatography (DCCC):

-

Fractions enriched with this compound from the Sephadex column are further purified using DCCC.

-

A biphasic solvent system is employed. A common system for such separations is chloroform-methanol-water (CHCl3-MeOH-H2O) in a specific ratio (e.g., 7:13:8). The lower phase is used as the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative or semi-preparative HPLC.

-

A reverse-phase column (e.g., C18) is typically used.

-

The mobile phase is a gradient of methanol and water, allowing for the fine separation of closely related compounds.

-

The effluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

-

Structure Elucidation

The purified this compound is structurally characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (such as COSY, HMQC, and HMBC) are employed to establish the connectivity of atoms and the stereochemistry of the compound.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Visualized Experimental Workflow

References

- 1. Icariside II-induced mitochondrion and lysosome mediated apoptosis is counterbalanced by an autophagic salvage response in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New glycosides from Capsicum annuum L. var. acuminatum. Isolation, structure determination, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biosynthesis of Icariside E5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E5, a stilbenoid glycoside identified in Capsicum annuum, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of phenylpropanoid and stilbenoid metabolism in plants. Detailed experimental protocols for key analytical techniques and enzymatic assays are presented to facilitate further research in this area. All quantitative data from relevant studies are summarized, and logical relationships within the biosynthetic pathway are visualized using Graphviz diagrams.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 skeleton. They are synthesized via the phenylpropanoid pathway and exhibit a wide range of pharmacological properties. This compound is a glycosylated stilbenoid derivative found in pepper (Capsicum annuum)[1]. Its structure suggests a biosynthetic origin from the core stilbenoid backbone, followed by a series of hydroxylation, methoxylation, and glycosylation events. This guide outlines a putative biosynthetic pathway for this compound, providing a framework for future research and biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which is active in Capsicum annuum[2][3]. The pathway can be divided into three main stages:

-

Core Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.

-

Stilbene Backbone Formation: Condensation to form a stilbene scaffold.

-

Tailoring Reactions: Hydroxylation, methylation, and glycosylation to yield this compound.

The key enzymatic steps are detailed below and illustrated in the pathway diagram.

Phenylpropanoid Pathway and Stilbene Synthase Action

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.

The central step in stilbenoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS) , to form the foundational stilbene structure, resveratrol[4][5].

Postulated Tailoring Steps for this compound

Following the formation of a resveratrol-like precursor, a series of enzymatic modifications are necessary to produce the specific structure of this compound. While the exact sequence of these events is yet to be elucidated, the following steps are proposed based on the structure of this compound and the known enzymatic capabilities of Capsicum annuum.

-

Hydroxylation: Specific hydroxylases, likely belonging to the cytochrome P450 family, are proposed to introduce additional hydroxyl groups onto the stilbene backbone. The hydroxylation pattern of flavonoids in the related Solanaceae family is known to be determined by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H)[6]. Similar enzymes are likely involved in stilbenoid modification.

-

O-Methylation: The methoxy group on the this compound structure is likely added by an O-methyltransferase (OMT) . Capsicum annuum possesses a large family of OMTs, including caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs), which are involved in the methylation of various phenylpropanoid compounds[7][8].

-

Glycosylation: The final step is the attachment of a glucose moiety, catalyzed by a UDP-glycosyltransferase (UGT) . Several UGTs have been identified in Capsicum annuum and other members of the Solanaceae family that are responsible for the glycosylation of secondary metabolites[9][10][11]. The specific UGT that acts on the this compound aglycone remains to be identified.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics and intermediate concentrations. However, studies on the general phenylpropanoid and flavonoid content in Capsicum annuum provide a basis for understanding the metabolic flux towards these compounds.

| Compound Class | Plant Part | Concentration Range | Reference |

| Total Phenolics | Fruit | 1.39 - 30.15 mg GAE/g DW | [12][13] |

| Total Flavonoids | Fruit | 25.1 - 1630.53 µg QE/g DW | [12][14] |

| Capsaicinoids | Fruit | Varies significantly with cultivar | [15][16] |

Table 1: Quantitative Analysis of Phenylpropanoids in Capsicum annuum

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and HPLC Analysis of Stilbenoids from Capsicum annuum**

This protocol is adapted from methods for flavonoid and stilbenoid analysis in plant tissues[12][13][17].

Workflow Diagram:

Materials:

-

Freeze-dried and powdered Capsicum annuum fruit tissue

-

80% (v/v) Ethanol

-

Centrifuge

-

Ultrasonic bath

-

0.22 µm syringe filters

-

HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

This compound standard (if available)

Procedure:

-

Extraction:

-

Weigh 1 g of powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% ethanol.

-

Vortex thoroughly to mix.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

-

Sample Preparation:

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD at 320 nm (or other relevant wavelength for stilbenoids) and/or MS in negative ion mode.

-

Quantification: Compare the peak area of the putative this compound with a standard curve generated from a pure standard.

-

In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity

This protocol provides a general framework for assaying the activity of a candidate UGT involved in this compound biosynthesis.

Materials:

-

Recombinant candidate UGT enzyme (expressed in E. coli or yeast)

-

This compound aglycone (substrate)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stopping solution (e.g., 10% trichloroacetic acid)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM DTT

-

100 µM this compound aglycone (dissolved in DMSO, final DMSO concentration <1%)

-

5 mM UDP-glucose

-

Purified recombinant UGT enzyme (e.g., 1-5 µg)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of stopping solution.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC as described in Protocol 4.1 to detect the formation of this compound.

-

-

Controls:

-

No enzyme control: To ensure the reaction is enzyme-dependent.

-

No UDP-glucose control: To confirm the requirement of the sugar donor.

-

No aglycone control: To check for any background products.

-

Conclusion

The biosynthesis of this compound in Capsicum annuum represents a fascinating area of plant secondary metabolism. While the complete pathway is yet to be fully elucidated, this guide provides a robust, evidence-based framework for its investigation. The proposed pathway, coupled with the detailed experimental protocols, will serve as a valuable resource for researchers aiming to unravel the enzymatic machinery responsible for the synthesis of this and other bioactive stilbenoids. Future work should focus on the identification and characterization of the specific hydroxylases, O-methyltransferases, and UDP-glycosyltransferases involved, which will be instrumental for the potential biotechnological production of this compound.

References

- 1. Phytochemical Profile of Capsicum annuum L. cv Senise, Incorporation into Liposomes, and Evaluation of Cellular Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive analysis of the O-methyltransferase gene family in the chili pepper (Capsicum annuum) identifies COMT36 involved in capsaicinoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. UDP-glycosyltransferase gene SlUGT73C1 from Solanum lycopersicum regulates salt and drought tolerance in Arabidopsis thaliana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 11. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Different Solvents Extractions on Total Polyphenol Content, HPLC Analysis, Antioxidant Capacity, and Antimicrobial Properties of Peppers (Red, Yellow, and Green (Capsicum annum L.)) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diversity of the Chemical Profile and Biological Activity of Capsicum annuum L. Extracts in Relation to Their Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pepolska.pl [pepolska.pl]

- 16. researchgate.net [researchgate.net]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

Icariside E5 molecular weight and formula C26H34O11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5 is a lignan glycoside that has been identified in plant species such as Capsicum annuum (pepper) and Brainea insignis.[1] As a natural product, it has drawn interest for its potential biological activities. This technical guide provides a summary of the known molecular properties of this compound, alongside a discussion of its reported biological effects. Due to the limited availability of in-depth experimental data and defined signaling pathways for this compound in current literature, this document also presents a detailed analysis of the closely related and more extensively studied compound, Icariside II, to provide context and illustrate potential avenues for future research.

This compound: Molecular Profile

The fundamental molecular characteristics of this compound are well-established.

| Property | Value | Source |

| Molecular Formula | C26H34O11 | PubChem[2] |

| Molecular Weight | 522.5 g/mol | PubChem[2], Pharmaffiliates[3] |

| CAS Number | 126176-79-2 | ChemicalBook[4] |

| Class | Glycoside, Stilbenoid | PubChem[2] |

Biological Activity of this compound

Preliminary studies have indicated that this compound exhibits certain biological effects, although the underlying mechanisms are not yet fully elucidated.

Effects on Human Umbilical Vein Endothelial Cells (HUVECs)

Research has shown that this compound can promote the proliferation of HUVECs.[5] One study noted a slight promotion of proliferation when HUVECs were treated with this compound at concentrations of 5, 10, 20, and 40 µM for 48 hours.[5] Notably, this effect was observed without accompanying cytotoxicity.[5]

Antioxidant Properties

This compound is reported to possess antioxidant properties.[5][6] However, it is important to note that it does not appear to function as a direct scavenger of reactive oxygen species (ROS).[5] Furthermore, studies indicate that this compound does not induce an increase in intracellular ROS levels, affect mitochondrial permeability transition, or signal through the vanilloid receptor type 1.[5]

Experimental Protocols and Signaling Pathways for this compound

Currently, detailed experimental protocols and elucidated signaling pathways specifically for this compound are not extensively available in the public scientific literature. The following sections on Icariside II are provided to illustrate the types of mechanisms and experimental approaches that could be relevant for future investigations into this compound.

Icariside II: A Case Study of a Related Flavonol Glycoside

Icariside II is a major bioactive component of Herba Epimedii and has been the subject of numerous studies, revealing its involvement in various signaling pathways and its potential therapeutic effects.

Icariside II and the NO/cGMP/PKG Signaling Pathway in Neuronal Cells

Icariside II, a known phosphodiesterase 5 (PDE5) inhibitor, has been shown to promote the proliferation of neuron-like pheochromocytoma (PC12) cells. This neuroprotective effect is linked to the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.

-

Cell Culture: Pheochromocytoma (PC12) cells are cultured under standard conditions.

-

Treatment: PC12 cells are treated with varying concentrations of Icariside II. To investigate the signaling pathway, cells are co-treated with inhibitors such as L-NMMA (an inhibitor of nitric oxide synthase, NOS), KT-5823 (an inhibitor of PKG), and LY294002 (an inhibitor of PI3K).

-

Proliferation Assay: Cell proliferation is assessed to determine the dose-dependent effect of Icariside II.

-

Cell Cycle Analysis: The proportion of cells in the S phase of the cell cycle is measured to confirm proliferative effects.

-

Biochemical Assays: The expression of neuronal NOS (nNOS), production of NO, cGMP content, and PKG activity are quantified to measure the activation of the signaling pathway.

-

Western Blot Analysis: The levels of phosphorylated AKT (p-AKT) are measured to assess the involvement of the upstream PI3K/AKT pathway.

Caption: Icariside II promotes neuronal cell proliferation via the PI3K/AKT and NO/cGMP/PKG pathways.

Icariside II in Cancer: Targeting Multiple Signaling Pathways

Icariside II has demonstrated anti-cancer properties by modulating various signaling pathways involved in cell cycle regulation, apoptosis, and metastasis.

Caption: Experimental workflow for evaluating the anticancer properties of Icariside II.

| Signaling Pathway | Effect of Icariside II |

| PI3K/AKT/mTOR | Inhibition, leading to induced autophagy in cancer cells. |

| MAPK-ERK | Modulation, contributing to cell cycle arrest and apoptosis. |

| JAK2-STAT3 | Inhibition, affecting cancer cell proliferation and survival. |

| Wnt/β-catenin | Suppression, inhibiting gastric cancer progression. |

| NF-κB | Inhibition of nuclear translocation, suppressing inflammation-induced cancer processes. |

Conclusion and Future Directions

This compound is a natural compound with confirmed molecular properties and preliminary evidence of biological activity, particularly in promoting endothelial cell proliferation and exhibiting antioxidant effects. However, a comprehensive understanding of its mechanisms of action requires further investigation. The detailed studies on the related compound, Icariside II, highlight the potential for this compound to modulate key cellular signaling pathways. Future research should focus on elucidating the specific molecular targets and signaling cascades affected by this compound to fully assess its therapeutic potential. Such studies would be invaluable for drug development professionals and scientists working in the field of natural product-based therapeutics.

References

- 1. Pharmacological mechanism and therapeutic efficacy of Icariside II in the treatment of acute ischemic stroke: a systematic review and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Icariside E5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5 is a lignan glycoside first isolated from Epimedium diphyllum and later identified in the ripe fruits and seeds of Capsicum annuum L. (red pepper).[1][2][3][4] As a naturally occurring phenolic compound, this compound has garnered interest for its potential biological activities, notably its antioxidant and pro-proliferative effects on endothelial cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and relevant experimental methodologies, designed to support further research and drug development efforts.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₁ | --INVALID-LINK--[2] |

| Molecular Weight | 522.54 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[1] |

| CAS Number | 126176-79-2 | --INVALID-LINK--[2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(2R)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-[(E)-3-hydroxyprop-1-enyl]-6-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK--[2] |

| Synonyms | This compound | --INVALID-LINK--[2] |

| Solubility | Information regarding specific solubility in various solvents is limited. However, its glycosidic nature suggests potential solubility in polar solvents. | |

| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK--[1] |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation analysis, are not extensively reported in the available scientific literature. The elucidation of its structure was primarily achieved through nuclear magnetic resonance methods and mass spectrometry, though the specific spectral data sets are not widely published.[5]

Biological Activity and Mechanism of Action

Antioxidant Properties

This compound has demonstrated notable antioxidant properties. It has been shown to protect Jurkat cells from apoptosis induced by oxidative stress resulting from serum withdrawal.[1] Unlike capsaicin, another compound found in Capsicum annuum, this compound does not induce an increase in intracellular reactive oxygen species (ROS) levels.[1] This suggests that its antioxidant mechanism is not reliant on pro-oxidant activities but rather on protective or radical-scavenging capabilities. The precise signaling pathways through which this compound exerts its antioxidant effects have not yet been fully elucidated.

Proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)

Studies have shown that this compound can slightly promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations ranging from 5 to 40 µM over a 48-hour period, without exhibiting cytotoxicity.[1] It is important to note that this compound does not signal through the vanilloid receptor type 1 (TRPV1), distinguishing its mechanism from that of capsaicinoids.[1][3] The specific signaling pathways responsible for the pro-proliferative effects of this compound on HUVECs remain to be identified.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for this compound are not extensively published. However, based on the methodologies used for similar natural products and the assays mentioned in the literature for this compound, the following general protocols can be adapted.

Isolation and Purification of this compound from Capsicum annuum

This compound can be isolated from the polar extracts of the ripe fruits of Capsicum annuum.[5] A general workflow for its isolation and purification is outlined below.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add the this compound solutions to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the reaction mixture at room temperature in the dark for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of Control - Absorbance of Sample) / Absorbance of Control * 100.

HUVEC Proliferation Assay (MTT Assay)

The effect of this compound on the proliferation of HUVECs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µM).[1] Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 48 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells, indicating the effect of this compound on cell proliferation.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and endothelial cell proliferative activities. While its basic chemical and physical properties are established, there is a clear need for further research to determine a more complete physicochemical profile, including melting point, boiling point, and detailed spectral characteristics. Furthermore, the elucidation of the specific signaling pathways underlying its biological effects is a critical next step for its potential development as a therapeutic agent. The experimental workflows provided in this guide offer a starting point for researchers to further investigate the properties and mechanisms of this compound.

References

Unveiling the Antioxidant Properties of Icariside II: A Technical Guide

Note on Icariside E5: Initial literature searches yielded minimal information regarding the antioxidant properties of this compound. The available data primarily points to its role in promoting the proliferation of human umbilical vein endothelial cells (HUVECs) and its origin as a lignan glycoside from Capsicum annuum. In contrast, a substantial body of research exists for Icariside II, a major bioactive component of Herba Epimedii. This guide will therefore focus on the well-documented antioxidant properties of Icariside II, a closely related flavonoid glycoside, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Icariside II has demonstrated significant antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant signaling pathways. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the antioxidant activity of Icariside II.

Quantitative Antioxidant Data

The antioxidant capacity of Icariside II has been evaluated using several in vitro assays. The following tables summarize the available quantitative data.

Table 1: Radical Scavenging Activity of Icariside II

| Assay | Species | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Pure Icariside II | 22.8 ± 1.1 µg/mL | [1] |

| DPPH Radical Scavenging | Icariside II-WPC Complex | 17.0 ± 1.1 µg/mL | [1] |

| Superoxide Anion (O₂⁻•) Scavenging | Icariside II (0.1-0.5 g/L) | Lower clearance rate than BHT | |

| Hydroxyl Radical (•OH) Scavenging | Icariside II (0.1-0.5 g/L) | 15.65±0.72% - 28.51±0.91% clearance |

Table 2: Inhibition of Lipid Peroxidation by Icariside II

| Assay | Concentration | Inhibition Rate | Reference |

| Thiobarbituric Acid (TBA) Method | 0.9 g/L | 37.82 ± 1.43% |

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These represent standard protocols and may be adapted for the specific analysis of Icariside II.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of Icariside II in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: To 1.0 mL of the DPPH solution, add 1.0 mL of the Icariside II solution at different concentrations. A control is prepared by adding 1.0 mL of the solvent instead of the sample solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Icariside II.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Icariside II and make serial dilutions.

-

Reaction Mixture: Add a small volume (e.g., 10 µL) of the Icariside II solution at different concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay uses a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that is taken up by cells. In the presence of reactive oxygen species (ROS), the non-fluorescent DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, leading to a reduction in fluorescence.

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA.

-

Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with different concentrations of Icariside II.

-

Induction of Oxidative Stress: After an incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a period of time using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The percentage reduction in fluorescence in treated cells compared to control cells indicates the cellular antioxidant activity.

Signaling Pathways and Mechanisms of Action

Icariside II exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system. The primary pathway identified is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Nrf2/ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like Icariside II, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of phase II antioxidant and detoxifying enzymes.

dot

Caption: Nrf2/ARE signaling pathway activated by Icariside II.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant properties of a compound like Icariside II.

dot

Caption: General workflow for in vitro antioxidant activity assessment.

References

Icariside E5: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E5 is a lignan glycoside isolated from Capsicum annuum (pepper) that has demonstrated cytoprotective and proliferative effects in preclinical studies.[1] Notably, it exhibits a protective role against apoptosis in Jurkat cells and promotes the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). While the precise molecular mechanisms underpinning these activities are not yet fully elucidated, initial findings suggest an indirect antioxidant effect rather than direct radical scavenging. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data, outlining experimental methodologies, and proposing potential signaling pathways for further investigation.

Core Biological Activities

This compound has two primary reported biological activities:

-

Anti-apoptotic effects in Jurkat cells: this compound protects Jurkat T-lymphocyte cells from apoptosis induced by serum withdrawal.[1] This effect is attributed to an antioxidant mechanism, though it does not involve direct scavenging of reactive oxygen species (ROS) or alteration of the mitochondrial permeability transition.[1]

-

Proliferative effects on HUVECs: this compound has been observed to slightly promote the proliferation of HUVECs.

These activities suggest potential therapeutic applications for this compound in conditions characterized by excessive apoptosis or the need for enhanced endothelial cell growth.

Quantitative Data Summary

The following table summarizes the quantitative data available from in vitro studies on this compound.

| Cell Line | Biological Effect | Effective Concentration(s) | Duration of Treatment | Key Findings | Reference |

| Jurkat | Inhibition of serum withdrawal-induced apoptosis | 50 µM | 24 hours | Significantly prevents apoptosis. | [1] |

| HUVEC | Promotion of proliferation | 5, 10, 20, 40 µM | 48 hours | Slightly promotes proliferation. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of Serum Withdrawal-Induced Apoptosis in Jurkat Cells

-

Cell Culture: Jurkat cells are cultured in a standard medium supplemented with 10% Fetal Calf Serum (FCS).

-

Induction of Apoptosis: To induce apoptosis, exponentially growing Jurkat cells are shifted from a 10% FCS medium to a medium containing 0.1% FCS (serum withdrawal).

-

Treatment: this compound is added to the serum-deprived medium at a concentration of 50 µM. A control group of serum-deprived cells without this compound treatment is also maintained.

-

Apoptosis Assessment: After 24 hours of incubation, the cells are harvested and analyzed by flow cytometry. Apoptosis is quantified by staining the cells with propidium iodide (PI) and identifying the sub-diploid peak, which represents apoptotic cells with fragmented DNA. The percentage of dead cells is also determined by PI staining.[1]

HUVEC Proliferation Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in an appropriate endothelial cell growth medium.

-

Treatment: HUVECs are treated with this compound at concentrations of 5, 10, 20, and 40 µM for 48 hours. A vehicle-treated control group is included.

-

Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, which quantifies metabolically active cells, or by direct cell counting.

Proposed Signaling Pathways

Based on the observed biological effects and the known signaling pathways involved in apoptosis and cell proliferation, the following hypothetical mechanisms of action for this compound are proposed. These diagrams are intended to guide future research.

Hypothetical Anti-Apoptotic Pathway in Jurkat Cells

Serum withdrawal is known to induce apoptosis in Jurkat cells through pathways that can involve the activation of stress-activated protein kinases (SAPK/JNK) and potentially the generation of ceramide, which acts as a pro-apoptotic second messenger. Since this compound does not directly scavenge ROS or affect the mitochondrial permeability transition, it may act upstream by modulating signaling cascades that are sensitive to the cellular redox state or by activating pro-survival pathways.

Caption: Hypothetical anti-apoptotic signaling pathway of this compound in Jurkat cells.

Hypothetical Proliferative Pathway in HUVECs

The proliferation of endothelial cells is often mediated by the activation of receptor tyrosine kinases and downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Lignan glycosides have been reported to influence these pathways.

Caption: Hypothetical proliferative signaling pathway of this compound in HUVECs.

Conclusion and Future Directions

The current body of evidence indicates that this compound is a bioactive lignan glycoside with potential therapeutic properties. Its ability to inhibit apoptosis and promote endothelial cell proliferation warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Investigating the specific signaling molecules modulated by this compound in the context of apoptosis and proliferation. This includes examining the activation status of key proteins in the JNK, PI3K/Akt, and MAPK/ERK pathways.

-

Conducting more extensive dose-response studies to better characterize its efficacy.

-

Performing in vivo studies to validate the observed in vitro effects and assess its pharmacokinetic and safety profiles.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

Icariside E5 in Epimedium brevicornu: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Icariside E5, a lignan glycoside, with a focus on its context within Epimedium brevicornu. Due to the limited direct research on this compound specifically within this plant species, this document synthesizes available data on total flavonoid extraction from E. brevicornu, analytical methodologies for flavonoid quantification, and the known biological activities of this compound from other sources and its closely related compounds. This guide aims to serve as a foundational resource for stimulating further research and development.

Quantitative Data Summary

Direct quantitative data for this compound in Epimedium brevicornu is not extensively available in current literature. Research has predominantly focused on other major flavonoids such as icariin, epimedin A, B, and C. However, studies on other plant species and general flavonoid content in E. brevicornu provide valuable context.

Table 1: Optimized Extraction Conditions for Total Flavonoids from Epimedium brevicornu

| Parameter | Optimized Value | Reference |

| Extraction Solvent | 60% Ethanol | [1][2] |

| Solid-to-Liquid Ratio | 1:25 g/mL | [1][2] |

| Ultrasonic Time | 25 minutes | [1][2] |

Table 2: Bioactivity of this compound (from Capsicum annuum)

| Bioactivity | Cell Line | Concentration Range | Effect | Reference |

| Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 10, 20, 40 µM (for 48h) | Slight promotion of proliferation without cytotoxicity | [3] |

| Antioxidant Properties | Jurkat cells | Not specified | Protects against apoptosis induced by oxidative stress from serum withdrawal | [3] |

Experimental Protocols

Extraction of Total Flavonoids from Epimedium brevicornu

This protocol is for the extraction of total flavonoids, which would be the initial step for the subsequent isolation of this compound.

Methodology:

-

Sample Preparation: Air-dry the aerial parts of Epimedium brevicornu and grind them into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

-

Purification (General):

-

The concentrated aqueous extract can be further purified using techniques such as liquid-liquid extraction or column chromatography (e.g., macroporous resin) to isolate specific flavonoid glycosides like this compound.

-

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC protocol that can be adapted for the quantification of this compound, provided a reference standard is available.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

-

Mobile Phase: A gradient elution is typically used, for example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

The gradient program would need to be optimized to achieve separation of this compound from other components.

-

-

Detection:

-

DAD: Monitor at a wavelength of 270 nm for flavonoids.

-

MS: Use electrospray ionization (ESI) in negative ion mode for the detection and confirmation of the molecular weight of this compound.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

Direct research on the signaling pathways of this compound is limited. However, insights can be drawn from studies on the structurally similar compound, Icariside II, and the general activities of flavonoids from Epimedium brevicornu.

The total flavonoids from Epimedium brevicornu have been suggested to activate the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and protection against oxidative stress.[1][2]

Icariside II, a major metabolite of icariin found in Epimedium, has been shown to modulate several signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: Involved in cell growth, proliferation, and survival.[6][7]

-

MAPK/ERK Pathway: Plays a role in cell proliferation, differentiation, and apoptosis.[6][7]

-

NO/cGMP/PKG Pathway: Important for vasodilation and neuronal function.[8]

-

JAK/STAT3 Pathway: Involved in inflammation and cancer progression.

It is plausible that this compound may exert its biological effects through similar pathways, particularly those related to antioxidant and anti-inflammatory responses. However, this requires direct experimental verification.

Visualizations

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Caption: Inferred signaling pathways for this compound based on related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of the Flavonoid Extraction Process from the Stem and Leaves of Epimedium Brevicornum and Its Effects on Cyclophosphamide-Induced Renal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species [frontiersin.org]

- 5. Qualitative and quantitative analyses of Epimedium wushanense by high-performance liquid chromatography coupled with diode array detection and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

- 7. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icariside II, a PDE5 inhibitor from Epimedium brevicornum, promotes neuron-like pheochromocytoma PC12 cell proliferation via activating NO/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Icariside E5: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E5 is a lignan glycoside that has been isolated from natural sources including Capsicum annuum (red pepper) and Albiziae Cortex.[1][2] Emerging research has identified this compound as a bioactive compound with potential therapeutic applications, primarily noting its pro-proliferative effects on endothelial cells and its antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity, presenting key quantitative data, detailed experimental protocols, and a visualization of its known cellular effects.

Core Biological Activities

The primary biological activities of this compound reported in the literature are its ability to promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and its protective effects against oxidative stress-induced cell death.

Endothelial Cell Proliferation